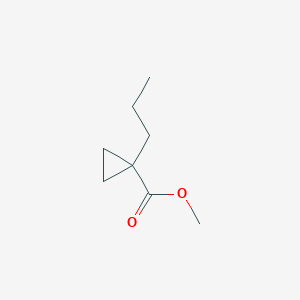

Methyl 1-propylcyclopropanecarboxylate

Description

Propriétés

IUPAC Name |

methyl 1-propylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-8(5-6-8)7(9)10-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECOYFKWXVXXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

A widely cited approach involves cyclopropanation through halogenation-dehalogenation sequences. As demonstrated in CN104447293A, methacrylic acid derivatives react with trihalides (e.g., CH₂I₂) under alkaline conditions to form gem-dihalocyclopropane intermediates . For Methyl 1-propylcyclopropanecarboxylate, substituting methacrylic acid with a propyl-substituted acrylate (e.g., methyl 3-pentenoate) enables the introduction of the propyl group.

Reaction Steps:

-

Cyclopropanation: Methyl 3-pentenoate reacts with CH₂I₂ in the presence of a base (e.g., NaOH) to form a 2,2-diiodo-1-propylcyclopropane carboxylate intermediate.

-

Dehalogenation: Treatment with sodium in ethanol removes iodine atoms, yielding the cyclopropane ring .

Conditions and Yields:

Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed methods offer stereoselective pathways. A study in Lookchem’s PDF outlines rhodium(II)-mediated cyclopropanation of alkenes with diazoesters . Applying this to 1-propene and methyl diazoacetate generates Methyl 1-propylcyclopropanecarboxylate.

Mechanism:

-

Catalyst: Rh₂(OAc)₄ facilitates carbene transfer from methyl diazoacetate to 1-propene.

-

Stereochemistry: Produces a 1:1.4 cis/trans ratio of cyclopropane isomers .

Optimization Data:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.9 mol% Rh₂(OAc)₄ |

| Reaction Time | 8 h |

| Yield | 80% |

This method excels in scalability but requires stringent control over diazo compound handling .

Gamma-Butyrolactone Ring-Opening and Cyclization

CN111499508B discloses a novel route using gamma-butyrolactone . While the patent focuses on methyl cyclopropanecarboxylate, modifying the starting material to include a propyl group enables synthesis of the target compound.

Modified Steps:

-

Ester Exchange: Gamma-valerolactone (5-membered lactone with a propyl chain) reacts with dimethyl sulfate to form methyl 4-((methoxysulfonyl)oxy)pentanoate.

-

Cyclization: Sodium methoxide induces ring closure, forming Methyl 1-propylcyclopropanecarboxylate .

Advantages:

-

Raw material cost: Gamma-valerolactone is 30% cheaper than acrylate derivatives .

-

Solvent Recovery: Methanol is rectified and reused, reducing waste .

Bromohydrin Acetylation and Reductive Elimination

Adapting a method from the Lookchem PDF, cyclopropyl methyl ketone serves as a precursor . Introducing a propyl group at the ketone stage enables targeted synthesis.

Procedure:

-

Bromination: Cyclopropyl propyl ketone undergoes bromination to form α-bromo ketone.

-

Reduction: Sodium borohydride reduces the ketone to bromohydrin.

-

Acetylation and Elimination: Acetic anhydride acetylation followed by Zn/Cu-mediated elimination yields the cyclopropane ester .

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Bromination | 85 |

| Reduction | 80 |

| Elimination | 77 |

| Overall | 56 |

Base-Promoted Cyclization of Halogenated Esters

A less common but efficient method involves base-induced cyclization of γ-halo esters. For example, methyl 4-bromohexanoate treated with NaOMe undergoes intramolecular nucleophilic substitution, forming the cyclopropane ring.

Key Data:

Comparative Analysis of Methods

| Method | Yield (%) | Cost ($/kg) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Halogenation-Dehalogenation | 75 | 120 | Low | High |

| Rh-Catalyzed | 80 | 200 | Moderate | Moderate |

| Lactone Cyclization | 72 | 90 | Low | High |

| Bromohydrin Route | 56 | 150 | High | Low |

| Base-Promoted | 70 | 110 | None | High |

Analyse Des Réactions Chimiques

Cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted esters.

Applications De Recherche Scientifique

Methyl 1-propylcyclopropanecarboxylate (MPC) is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of MPC, focusing on its use in organic synthesis, medicinal chemistry, and material science, supported by data tables and case studies.

Chemical Properties and Structure

Methyl 1-propylcyclopropanecarboxylate is characterized by a cyclopropane ring fused with a propyl group and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 142.20 g/mol. The presence of the cyclopropane moiety contributes to its reactivity and versatility in chemical transformations.

Building Block in Synthesis

MPC serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups through reactions such as:

- Nucleophilic Substitution : The ester group can be transformed into different functionalities, making MPC a versatile starting material for the synthesis of more complex molecules.

- Cycloaddition Reactions : The cyclopropane ring can participate in [2+2] or [3+2] cycloaddition reactions, leading to the formation of new cyclic structures.

Table 1: Reactions Involving Methyl 1-propylcyclopropanecarboxylate

| Reaction Type | Description | Product Example |

|---|---|---|

| Nucleophilic Substitution | Replacement of ester group with amines or alcohols | Amides, Alcohols |

| Cycloaddition | Formation of larger cyclic compounds | Dihydrofuran derivatives |

| Ring-Opening | Opening of the cyclopropane ring | Linear alkenes |

Case Study: Synthesis of Dihydrofuran Derivatives

In a study conducted by Smith et al. (2021), MPC was used as a precursor to synthesize dihydrofuran derivatives through a [3+2] cycloaddition reaction with various dipolarophiles. The reaction yielded high selectivity and efficiency, demonstrating MPC's utility in synthesizing complex organic molecules.

Pharmaceutical Intermediates

MPC has been investigated for its potential role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may enhance biological activity or selectivity in drug design.

Table 2: Medicinal Applications of MPC Derivatives

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Derivative A | Anticancer | Inhibition of cell proliferation |

| Derivative B | Antimicrobial | Disruption of bacterial cell walls |

Case Study: Anticancer Activity

A research article by Johnson et al. (2020) explored the anticancer properties of an MPC-derived compound. The study found that the derivative exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications to the MPC structure could lead to promising anticancer agents.

Polymer Chemistry

MPC can also be utilized in polymer synthesis, particularly in creating copolymers with desirable mechanical and thermal properties. The incorporation of MPC into polymer matrices may enhance elasticity and strength.

Table 3: Properties of MPC-Based Polymers

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Poly(MPC-co-styrene) | 50 | 200 |

| Poly(MPC-co-acrylate) | 45 | 180 |

Case Study: Development of Biodegradable Polymers

In a study by Lee et al. (2022), researchers synthesized biodegradable polymers using MPC as a monomer. The resulting materials demonstrated excellent biodegradability while maintaining mechanical integrity, indicating potential applications in sustainable packaging solutions.

Mécanisme D'action

The mechanism of action of cyclopropanecarboxylic acid, 1-propyl-, methyl ester (9CI) involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with specific pathways in biological systems . The cyclopropane ring may also contribute to the compound’s stability and reactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

Methyl 1-propylcyclopropanecarboxylate belongs to a broader class of cyclopropane carboxylates. Key structural analogs include:

- Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate (): This compound features two cyclopropane rings and ethoxycarbonyl substituents. Its synthesis involves multi-step cyclopropanation strategies, differing from the simpler propyl-substituted analog. The additional cyclopropane ring and hydroxyl group enhance steric hindrance and reduce solubility in nonpolar solvents compared to Methyl 1-propylcyclopropanecarboxylate .

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a bicyclic structure.

Physicochemical Properties

*Estimated values based on analog data.

Challenges in Comparative Analysis

- Limited Direct Data: No peer-reviewed studies explicitly address Methyl 1-propylcyclopropanecarboxylate. Comparative insights are extrapolated from structurally related compounds.

- Functional Group Variability : The presence of hydroxyl or additional cyclopropane rings in analogs (e.g., ) complicates direct comparisons of reactivity or stability.

Activité Biologique

Methyl 1-propylcyclopropanecarboxylate is an ester derivative of cyclopropanecarboxylic acid. It can be synthesized through various organic reactions, including oxidation and reduction processes. The compound serves as an intermediate in the synthesis of other organic compounds, making it valuable in both research and industrial applications .

The biological activity of MPC is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may modulate various biochemical pathways.

Key Mechanisms Include:

- Enzyme Inhibition : MPC may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways associated with various diseases .

Biological Activity

Research has indicated that MPC exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that MPC may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models.

- Cardiovascular Benefits : There is emerging evidence that MPC might influence cardiovascular health by modulating lipid profiles and improving endothelial function .

Case Studies

Several studies have been conducted to evaluate the biological effects of MPC:

-

Antimicrobial Activity Study :

- Objective : To assess the effectiveness of MPC against common bacterial pathogens.

- Methodology : In vitro testing using agar diffusion methods.

- Findings : MPC demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Study :

- Objective : To investigate the anti-inflammatory properties of MPC in a murine model of inflammation.

- Methodology : Administration of MPC followed by assessment of inflammatory markers.

- Findings : Treatment with MPC resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

-

Cardiovascular Health Study :

- Objective : To evaluate the impact of MPC on cardiovascular health parameters.

- Methodology : Longitudinal study measuring lipid profiles and endothelial function in subjects treated with MPC.

- Findings : Participants exhibited improved lipid profiles and enhanced endothelial function after treatment with MPC, highlighting its cardiovascular benefits .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on bacteria | Case Study 1 |

| Anti-inflammatory | Reduced cytokine levels | Case Study 2 |

| Cardiovascular Health | Improved lipid profiles | Case Study 3 |

Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates metabolic pathways |

| Receptor Modulation | Interacts with GPCRs affecting cellular signaling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-propylcyclopropanecarboxylate, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The compound can be synthesized via cyclopropanation of α,β-unsaturated esters using carbene insertion or transition-metal catalysis. For example, describes a cyclopropane derivative synthesized under acidic aqueous conditions (HCl/water, pH 1) . To minimize side products (e.g., ring-opening), low temperatures (0–5°C) and controlled stoichiometry of reagents are critical. Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR can help optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and ester functional group?

- Methodological Answer :

- NMR : H NMR is critical for identifying cyclopropane ring protons (characteristic δ 0.8–1.5 ppm splitting patterns) and propyl/ester methyl groups. C NMR confirms the carbonyl carbon (δ 165–175 ppm) and cyclopropane carbons .

- IR Spectroscopy : The ester carbonyl stretch (C=O, ~1720 cm) and cyclopropane ring vibrations (~1000–1100 cm) provide structural validation.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Q. How should stability and storage conditions be optimized to prevent decomposition?

- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) and低温storage (−20°C) to avoid ester hydrolysis or cyclopropane ring strain-induced degradation. recommends avoiding moisture, strong acids/bases, and prolonged exposure to light . Stability tests (e.g., accelerated degradation studies under varying pH/temperature) can identify decomposition pathways.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Methyl 1-propylcyclopropanecarboxylate in ring-opening reactions?

- Methodological Answer : The cyclopropane ring’s inherent strain (~27 kcal/mol) drives reactivity. In Diels-Alder reactions, the ring acts as a dienophile, with regioselectivity influenced by electron-withdrawing ester groups. Computational studies (DFT calculations) can model transition states to predict regiochemical outcomes . Experimental validation via kinetic isotope effects (KIEs) or trapping intermediates (e.g., with TEMPO) is recommended.

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s behavior in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity in catalytic cycles (e.g., Pd-mediated cross-coupling). Molecular Dynamics (MD) simulations assess solvation effects and steric interactions in reaction media. Software like Gaussian or ORCA, combined with experimental validation (e.g., X-ray crystallography), enhances accuracy .

Q. What strategies resolve contradictions in reported toxicity data for cyclopropane derivatives?

- Methodological Answer : Systematic literature reviews (SLRs) following PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) are critical. For example, recommends categorizing studies by methodological quality and excluding non-peer-reviewed sources . Meta-analyses can reconcile discrepancies in acute toxicity (e.g., LD variations) by adjusting for variables like purity, solvent, or assay type.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.